Andrastin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

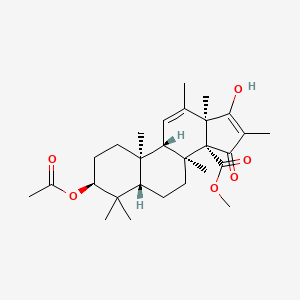

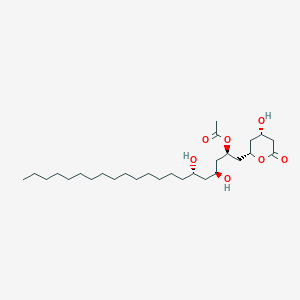

Andrastin C is a 17-oxosteroid that is 17-oxo-5beta,9beta,10alpha,13alpha-androsta-11,15-dieneandroxta-11,15-diene which is substituted by an acetoxy group at the 3beta position, methyl groups at the 4, 4, 8, 12, and 16 positions, a methoxycarbonyl group at position 14, and a hydroxy group at position 15. A farnesyltransferase inhibitor produced by Penicillium roqueforti, a filamentous fungus involved in the ripening of several kinds of blue cheeses. It has a role as an EC 2.5.1.58 (protein farnesyltransferase) inhibitor and a Penicillium metabolite. It is a 15-hydroxy steroid, a 17-oxo steroid, a 5beta steroid, an acetate ester, an enol, a meroterpenoid and a methyl ester. It is a conjugate acid of an andrastin C(1-).

Applications De Recherche Scientifique

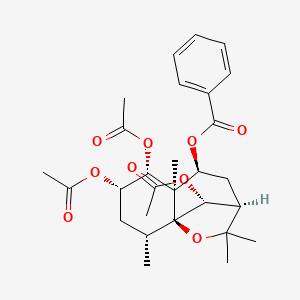

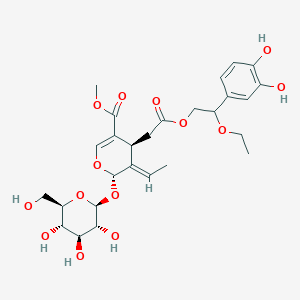

Biosynthesis and Structural Analysis

- Andrastin C, part of the andrastin family, is a product of certain Penicillium species. It exhibits inhibitory activity against ras farnesyltransferase, making it a potential lead for antitumor agents. Research has identified and characterized the gene cluster for andrastin biosynthesis in Penicillium chrysogenum. This work has paved the way for reconstituting the biosynthetic pathway in other fungal hosts like Aspergillus oryzae, highlighting the potential for synthesizing useful natural products using fungal expression systems (Matsuda, Awakawa, & Abe, 2013).

Synthetic Studies

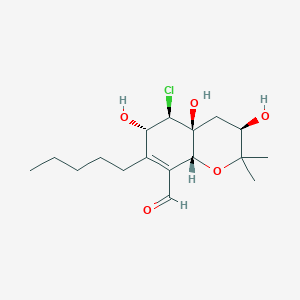

- The structure of andrastins, including andrastin C, is complex, featuring a unique steroidal tetracyclic skeleton. A study focusing on the stereoselective construction of the BCD-ring system of andrastins has been instrumental in understanding their molecular structure. This research is crucial for the development of synthetic pathways for andrastins (Yoshimura, Abe, Ishioka, & Tanino, 2019).

Efforts Towards Total Synthesis

- The synthesis of andrastin C has been a significant research focus. An efficient approach to generate a fully functionalized cyclopenta[a]phenanthrene, the basic carbon framework of andrastin C, has been developed. This includes a stereoselective intramolecular Diels-Alder reaction, highlighting the complexity and potential of synthetic approaches in producing andrastin C (Okamoto, Takeda, Tokuyama, Ihara, & Toyota, 2013).

Oxidative Derivatization of Andrastin

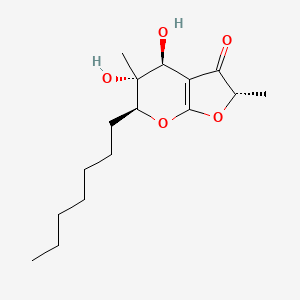

- A study discovered a biosynthetic gene cluster in Emericella variecolor similar to that for andrastin A. Coexpression with andrastin A biosynthetic genes led to the production of citreohybridonol and new andrastin derivatives. This reveals the multifunctionality of certain enzymes in the cluster and suggests methods for diversifying natural product synthesis (Matsuda, Quan, Mitsuhashi, Li, & Abe, 2016).

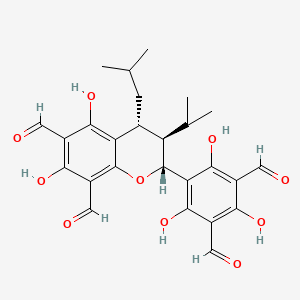

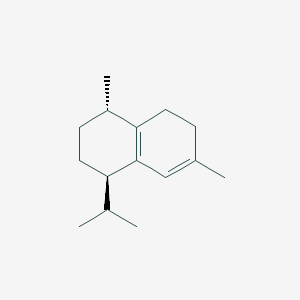

New Andrastin Derivatives from Marine-Derived Fungi

- Research has identified new andrastin-type meroterpenoids from marine-derived Penicillium species. These compounds, including andrastin derivatives, have shown moderate cytotoxicity against various cancer cell lines, suggesting their potential in cancer research (Ren, Huo, Liu, & Liu, 2021).

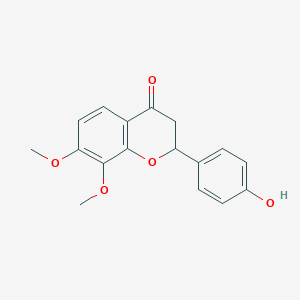

Andrastins in Blue Cheese

- Andrastins, including andrastin C, were found in European blue cheeses produced by Penicillium roqueforti. Their presence in common food items like blue cheese indicates potential health impacts, given their properties as protein farnesyltransferase inhibitors (Nielsen, Dalsgaard, Smedsgaard, & Larsen, 2005).

Endophytic Fungus Derivatives

- Andrastin derivatives have been isolated from the endophytic fungus Penicillium vulpinum. Some of these compounds have exhibited significant antibacterial and inhibitory activities, expanding the potential applications of andrastin C and its derivatives in antimicrobial research (Qin, Huang, Liu, Mo, Xu, Li, Qin, Li, Schӓberle, & Yang, 2020).

Propriétés

Formule moléculaire |

C28H40O6 |

|---|---|

Poids moléculaire |

472.6 g/mol |

Nom IUPAC |

methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate |

InChI |

InChI=1S/C28H40O6/c1-15-14-19-25(6)12-11-20(34-17(3)29)24(4,5)18(25)10-13-26(19,7)28(23(32)33-9)22(31)16(2)21(30)27(15,28)8/h14,18-20,30H,10-13H2,1-9H3/t18-,19+,20+,25-,26+,27+,28-/m1/s1 |

Clé InChI |

AWMJEDMVXAOTQZ-QUQNHZJXSA-N |

SMILES isomérique |

CC1=C[C@H]2[C@@]3(CC[C@@H](C([C@H]3CC[C@@]2([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)OC(=O)C)C |

SMILES canonique |

CC1=CC2C3(CCC(C(C3CCC2(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C)OC(=O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-trans-4-[4-(4'-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)](/img/structure/B1243713.png)

![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1243726.png)

![(1S,2S,4S,5S)-2-Amino-bicyclo[2.1.1]hexane-2,5-dicarboxylic acid](/img/structure/B1243733.png)